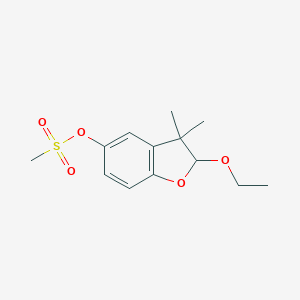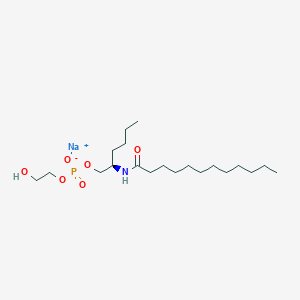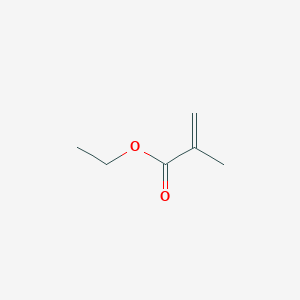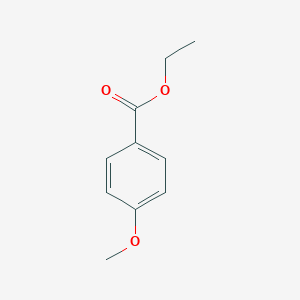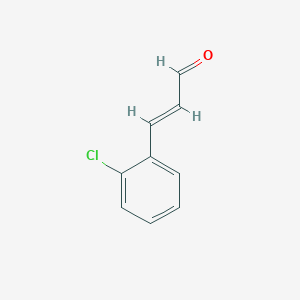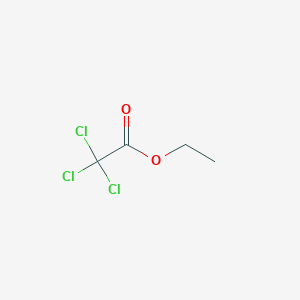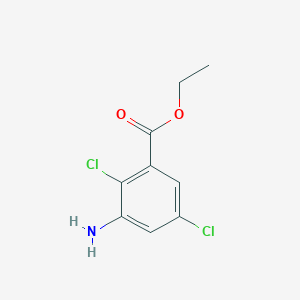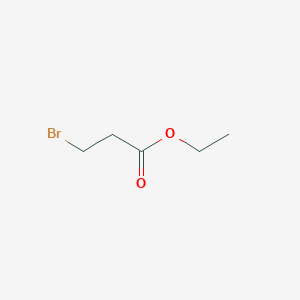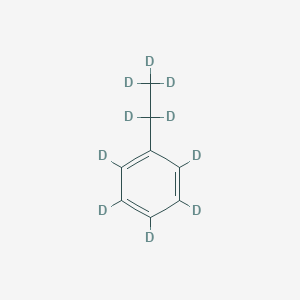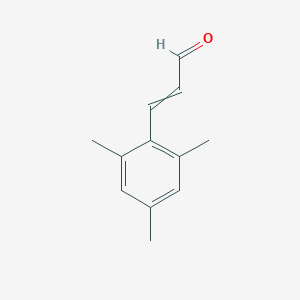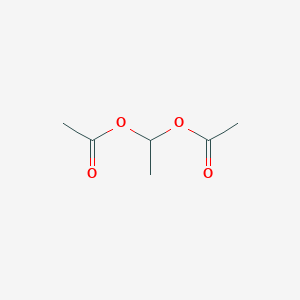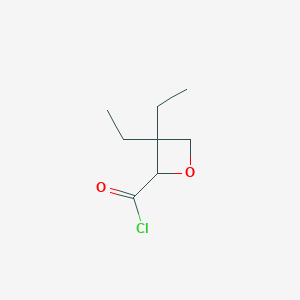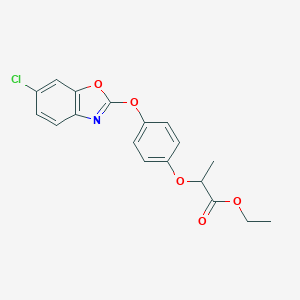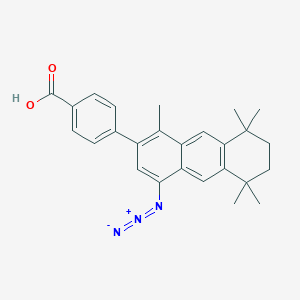
4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid, commonly known as ATB or Anthraquinone-based Tetracarboxylic Acid, is a synthetic compound that has been used extensively in scientific research. It is a member of the anthraquinone family of compounds and is characterized by its unique structure, which contains an azide group and four carboxylic acid groups. ATB is a versatile compound that has been used in a wide range of applications, including bioconjugation, photodynamic therapy, and as a probe for protein-ligand interactions.
作用机制
ATB works by binding to proteins and other biomolecules through its carboxylic acid groups. The azide group on the compound can be used to attach a variety of other molecules, including fluorescent probes and other small molecules, which can be used to study the interactions between the protein and ligand.
生化和生理效应
ATB has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. It has also been shown to be an effective inhibitor of the enzyme carbonic anhydrase, which is involved in a variety of physiological processes, including the regulation of acid-base balance.
实验室实验的优点和局限性
One of the main advantages of ATB is its versatility, which allows it to be used in a wide range of applications. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of ATB is its potential toxicity, which can limit its use in certain applications.
未来方向
There are a number of potential future directions for research on ATB. One area of interest is the development of new applications for the compound, particularly in the field of drug discovery and development. Another area of interest is the development of new synthetic methods for producing ATB and related compounds. Finally, there is also interest in understanding the mechanism of action of ATB in more detail, particularly with respect to its interactions with proteins and other biomolecules.
合成方法
The synthesis of ATB is a multi-step process that involves the reaction of 4-bromo-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl with sodium azide in the presence of a copper catalyst. The resulting product is then subjected to a series of reactions that ultimately yield 4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid.
科学研究应用
ATB has been used extensively in scientific research as a tool for investigating protein-ligand interactions. It has been shown to be an effective probe for studying the binding of small molecules to proteins and has been used in a variety of applications, including drug discovery and development. ATB has also been used in photodynamic therapy, where it is used to generate reactive oxygen species that can selectively kill cancer cells.
属性
CAS 编号 |
131206-65-0 |
|---|---|
产品名称 |
4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid |
分子式 |
C26H27N3O2 |
分子量 |
413.5 g/mol |
IUPAC 名称 |
4-(4-azido-1,5,5,8,8-pentamethyl-6,7-dihydroanthracen-2-yl)benzoic acid |
InChI |
InChI=1S/C26H27N3O2/c1-15-18(16-6-8-17(9-7-16)24(30)31)14-23(28-29-27)20-13-22-21(12-19(15)20)25(2,3)10-11-26(22,4)5/h6-9,12-14H,10-11H2,1-5H3,(H,30,31) |
InChI 键 |
HFGVINGJUDRCIR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C2=CC3=C(C=C12)C(CCC3(C)C)(C)C)N=[N+]=[N-])C4=CC=C(C=C4)C(=O)O |
规范 SMILES |
CC1=C(C=C(C2=CC3=C(C=C12)C(CCC3(C)C)(C)C)N=[N+]=[N-])C4=CC=C(C=C4)C(=O)O |
其他 CAS 编号 |
131206-65-0 |
同义词 |
4-(4-azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid 4-ATTAB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)
